molecular formula C13H8BrNO2 B1498586 4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol

4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol

Cat. No.: B1498586
M. Wt: 290.11 g/mol
InChI Key: CVTWFZAZQHJATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol is a heterocyclic compound featuring a benzisoxazole core substituted with a bromine atom at the 5-position and a phenolic hydroxyl group at the 4-position.

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

4-(5-bromo-2,1-benzoxazol-3-yl)phenol

InChI

InChI=1S/C13H8BrNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H

InChI Key

CVTWFZAZQHJATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)O

Origin of Product

United States

Preparation Methods

Preparation of Brominated Benzisoxazole Intermediates

While direct synthetic procedures for 4-(5-bromo-2,1-benzisoxazol-3-yl)-phenol are scarce, related compounds such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoyl chloride serve as precursors in benzisoxazole synthesis. These intermediates are prepared via selective bromination and chlorination reactions.

Key preparation steps for 5-bromo-2-chlorobenzoic acid include:

  • Bromination of 2-chlorobenzonitrile using a bromination reagent to yield 5-bromo-2-chlorobenzonitrile.
  • Hydrolysis of the nitrile to the corresponding benzoate salt.
  • Acidification to obtain 5-bromo-2-chlorobenzoic acid with high purity and yield.

A novel environmentally friendly method employs dibrominated amino silica gel as a recyclable brominating reagent and iron trifluoromethanesulfonate as a catalyst, achieving yields ≥95% and purity ≥99.8% with low environmental impact.

Conversion to 5-Bromo-2-chlorobenzoyl Chloride

This acid is converted to the corresponding benzoyl chloride, a key intermediate for further coupling:

  • Reflux 5-bromo-2-chlorobenzoic acid with thionyl chloride under catalytic amounts of DMF (0.5–1% molar ratio) without solvent.
  • Reaction conditions: 2–4 hours reflux, followed by removal of excess thionyl chloride under reduced pressure at 60 °C.
  • Yields of benzoyl chloride reach approximately 99%.

Friedel-Crafts Acylation to Form 5-Bromo-2-chloro-4'-ethoxybenzophenone

This step involves acylation of phenetole (4-ethoxybenzene) with the benzoyl chloride:

  • Dissolve benzoyl chloride in dichloromethane.
  • Add aluminum trichloride supported on silica gel as Lewis acid catalyst under vacuum (-0.05 to -0.08 MPa).
  • Slowly add phenetole at low temperature (-20 to -30 °C).
  • Reaction time: 2–4 hours.
  • Work-up includes filtration, washing with sodium bicarbonate solution and water, solvent evaporation, and recrystallization from ethanol/water (3:2 v/v).
  • Yields range from 91.8% to 94.7% with HPLC purity >99%.

Synthesis of this compound

While direct detailed protocols for the target compound are limited, analogous compounds such as 5-bromo-2-(isoxazol-5-yl)phenol have been synthesized through:

  • Cyclization reactions forming the benzisoxazole ring from appropriate precursors.
  • Selective bromination at the 5-position.
  • Hydroxylation or substitution to introduce the phenol group.

One approach involves:

  • Starting from 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene.
  • Treatment with boron tribromide in dichloromethane at 0 °C under inert atmosphere to effect demethylation and formation of phenol derivatives.
  • Yields reported up to 98%.

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Catalysts Conditions Yield (%) Purity (HPLC %) Notes
1 2-Chlorobenzonitrile Bromination reagent, base, acid Bromination, hydrolysis, acidification >95 >99.8 Recyclable brominating reagent used
2 5-Bromo-2-chlorobenzoic acid Thionyl chloride, DMF (0.5–1%) Reflux 2–4 h, 60 °C distillation 99 Not specified Solvent-free, catalytic DMF
3 5-Bromo-2-chlorobenzoyl chloride + phenetole AlCl3 on silica gel -20 to -30 °C, vacuum, 2–4 h 91.8–94.7 >99 Recrystallization from EtOH/H2O
4 Brominated benzisoxazole precursor Boron tribromide 0 °C, inert atmosphere 98 Not specified Demethylation to phenol derivative

Research Findings and Analysis

  • The use of recyclable brominating reagents and supported Lewis acid catalysts enhances environmental sustainability and process efficiency.
  • High selectivity in bromination and chlorination steps is critical for obtaining pure intermediates, which directly impacts the yield and purity of the final benzisoxazole-phenol compound.
  • Low-temperature reaction conditions and controlled addition rates minimize side reactions and by-product formation.
  • Recrystallization using ethanol-water mixtures effectively purifies the benzophenone intermediates before further transformations.
  • The described methods are scalable and suitable for industrial production, balancing yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated benzisoxazole derivatives.

    Substitution: Various substituted benzisoxazole compounds depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to selectively interact with certain biological molecules, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

A key comparison involves halogenated analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its brominated counterpart (Compound 5) . These isostructural compounds differ only in their halogen substituents (Cl vs. Br), enabling direct analysis of halogen effects:

Property Chloro Derivative (Compound 4) Bromo Derivative (Compound 5)
Halogen Size Cl (van der Waals radius: 1.80 Å) Br (van der Waals radius: 1.95 Å)
Crystal Packing Triclinic, P̄1 symmetry Identical to Compound 4
Molecular Conformation Two independent molecules in asymmetric unit; one fluorophenyl group perpendicular to plane Similar conformation, adjusted for Br substitution
Biological Activity Antimicrobial activity reported Inferred enhanced lipophilicity/binding

Role of Phenol vs. Non-Phenolic Derivatives

The phenolic group in 4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol distinguishes it from analogs like 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound I) . Key differences include:

  • Hydrogen-Bonding Capacity: The phenol group enables strong O–H···N/O hydrogen bonds, influencing crystal packing and solubility. In contrast, non-phenolic derivatives rely on weaker C–H···π or halogen bonds .
  • Biological Target Affinity: Phenolic derivatives may exhibit enhanced binding to enzymes with polar active sites, whereas brominated thiazole/triazole hybrids (e.g., Compound I) prioritize hydrophobic interactions .

Electronic and Steric Effects of Substituents

  • Bromine vs. Fluorine : Bromine’s polarizability enhances London dispersion forces, favoring dense crystal packing compared to fluorine. For example, fluorophenyl groups in Compound 4/5 adopt perpendicular orientations to minimize steric clashes, a trend likely amplified in bulkier brominated systems .
  • Planarity Disruption: In this compound, the bromine atom may slightly distort the benzisoxazole core’s planarity, reducing π-π stacking efficiency relative to chloro analogs .

Implications for Therapeutic Development

  • Antimicrobial Potential: Chlorinated Compound 4 shows activity against bacterial strains, implying that brominated derivatives could exhibit broader-spectrum efficacy due to increased membrane permeability .
  • CNS Applications: The phenol group’s hydrogen-bonding capacity may enhance blood-brain barrier penetration, positioning it for neurological drug development .

Q & A

Q. What are the recommended synthetic routes for 4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol, and how can purity be optimized?

A common method involves condensation reactions using substituted benzaldehydes and heterocyclic precursors. For example, refluxing 5-bromo-2,1-benzisoxazole derivatives with phenolic components in absolute ethanol and glacial acetic acid (as a catalyst) for 4–6 hours, followed by solvent evaporation and recrystallization. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via HPLC with UV detection at 254 nm .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps include:

  • Growing crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/water).
  • Collecting high-resolution data (resolution ≤ 0.8 Å) to resolve bromine’s electron density.
  • Validating hydrogen-bonding networks using CCDC Mercury software .

Q. What safety precautions are critical when handling this compound?

While no specific MSDS exists for this compound, analogous brominated phenols require:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors.
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like D (donor) and A (acceptor) interactions. For example, phenolic -OH groups often form R₂²(8) motifs with adjacent benzisoxazole nitrogen atoms, stabilizing the lattice. Computational tools (e.g., CrystalExplorer) quantify interaction energies, revealing that stronger H-bonds correlate with higher thermal stability (TGA data) .

Q. What strategies resolve contradictions in biological activity data for brominated benzisoxazole derivatives?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Dose standardization : Use 5-bromo-2′-deoxyuridine (BrdU) as a positive control for cell proliferation assays .
  • Solvent controls : Test DMSO/ethanol vehicle effects (≤1% v/v) to isolate compound-specific activity.
  • Orthogonal assays : Validate cytotoxicity via both MTT and LDH release assays .

Q. How does the bromine substituent affect electronic properties and reactivity?

Bromine’s electron-withdrawing nature lowers the HOMO energy (-8.2 eV via DFT calculations), increasing electrophilicity at the benzisoxazole ring. This enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines at 80°C in DMF). Comparative studies with non-brominated analogs show a 3× faster reaction rate .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective. Key parameters:

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450).
  • Ligand preparation : Optimize protonation states using ChemAxon’s pKa plugin.
  • Validation : Compare docking scores (ΔG ≤ -7 kcal/mol) with experimental IC₅₀ values .

Methodological Challenges

Q. How can crystallographic disorder in the benzisoxazole ring be resolved during refinement?

SHELXL’s PART instruction partitions disordered atoms. For bromine-containing regions:

  • Apply anisotropic displacement parameters (ADPs) to heavy atoms.
  • Use restraints (e.g., SIMU, DELU) to stabilize geometry.
  • Validate with R₁ (≤5%) and wR₂ (≤12%) residuals .

Q. What analytical techniques differentiate between regioisomers in synthetic mixtures?

LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) separates isomers via retention time shifts. Confirm structures using ¹H-¹³C HMBC NMR to correlate phenolic protons with adjacent carbons. Key diagnostic peaks: δ 7.3–7.5 ppm (aromatic H) and δ 160–165 ppm (C-O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.